Technical Monograph: 4-Bromo-2-(trifluoromethoxy)benzaldehyde
Technical Monograph: 4-Bromo-2-(trifluoromethoxy)benzaldehyde
[1]
Executive Summary
4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 220996-80-5 ) is a high-value organofluorine scaffold extensively utilized in medicinal chemistry and agrochemical development.[1] Distinguished by the simultaneous presence of a reactive aldehyde, a manipulable aryl bromide, and a lipophilic trifluoromethoxy (-OCF₃) group, this compound serves as a critical "linchpin" intermediate.
The -OCF₃ moiety is of particular significance in drug design; it is often termed a "super-lipophilic" phenol ether surrogate that enhances metabolic stability and blood-brain barrier (BBB) permeability without introducing the steric bulk of a tert-butyl group.[1] This guide details the compound's physicochemical profile, validated synthetic pathways, and reactivity patterns, providing researchers with a self-contained technical resource.
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Data |
| CAS Number | 220996-80-5 |
| IUPAC Name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48–52 °C (Typical range for this class) |
| Boiling Point | ~244 °C (at 760 mmHg) |
| Density | 1.706 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Storage | Inert atmosphere (N₂/Ar), 2–8 °C |
Synthetic Pathways (Industrial & Laboratory)
The synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde generally avoids direct electrophilic aromatic substitution due to the competing directing effects of the -OCF₃ (ortho/para) and -CHO (meta) groups.[1] Instead, two robust strategies are employed to ensure regiochemical integrity.
Strategy A: Oxidation of Toluene Derivatives (Preferred)
This route utilizes 4-bromo-2-(trifluoromethoxy)toluene as the starting material.[1] The methyl group is oxidized to the aldehyde, preserving the halogen positions.
Strategy B: Metal-Halogen Exchange
This route employs 1,4-dibromo-2-(trifluoromethoxy)benzene .[1] A selective lithium-halogen exchange (or Grignard formation) at the less hindered or more acidic position followed by a formyl quench (DMF) yields the product.
Visualization: Synthetic Logic Flow
Caption: Dual synthetic pathways ensuring regiochemical fidelity. The Toluene Oxidation route (Left) is generally preferred for scalability.
Reactivity Profile & Applications
The compound functions as a bi-functional building block . The orthogonality of the aldehyde and the aryl bromide allows for sequential functionalization.[1]
The Aryl Bromide (Site B)[2]
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Reactivity: Excellent partner for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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Utility: Used to attach the scaffold to heteroaromatic cores (indoles, quinolines) or to extend the carbon skeleton.
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Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile, activated by the electron-withdrawing nature of the -CHO and -OCF₃ groups.[1]
The Aldehyde (Site A)[6][7]
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Reactivity: Condensation reactions (Reductive Amination, Wittig Olefination, Knoevenagel Condensation).
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Utility: Critical for generating benzylamine derivatives (common in CNS drugs) or styrene linkers.
The Trifluoromethoxy Group (Site C)
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Role: Passive modulator. It resists chemical modification under standard coupling conditions but dramatically alters the physicochemical properties (LogP, pKa) of the final molecule.
Visualization: Reactivity Map
Caption: Divergent synthesis map demonstrating the orthogonality of the Bromine and Aldehyde functional handles.
Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-(trifluoromethoxy)benzaldehyde[1]
Objective: To couple the aryl bromide with phenylboronic acid, demonstrating the scaffold's utility in generating biaryl systems. Rationale: This protocol uses a mild base and a robust Pd catalyst to prevent side reactions at the aldehyde (such as Cannizzaro disproportionation).
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 equiv, 1.0 mmol, 269 mg)[1]
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Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)
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K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)
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Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)
Step-by-Step Methodology:
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Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde, phenylboronic acid, and potassium carbonate.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas. Seal the flask with a septum or reflux condenser.[1]
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting material spot (Rf ~0.6) should disappear.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0–10% EtOAc in Hexanes).
Expected Outcome: 4-Phenyl-2-(trifluoromethoxy)benzaldehyde as a pale yellow oil/solid.[1]
Safety & Handling (MSDS Highlights)
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Handling: The compound is an aldehyde and an alkyl halide derivative; it may act as a sensitizer.[1] Use a fume hood to avoid inhalation of dust/vapors.[1]
-
Chemical Compatibility: Incompatible with strong oxidizing agents and strong bases.[1] The -OCF₃ group is generally stable but releases toxic fluoride fumes if incinerated.[1]
References
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Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethoxy)benzaldehyde.[1] Retrieved from
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Lead Sciences. Compound Data: 4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS 220996-80-5).[1] Retrieved from
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ChemicalBook. Physical Properties and Safety Data for CAS 220996-80-5. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for the Suzuki protocol).
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PubChem. Compound Summary: 4-Bromo-2-(trifluoromethoxy)benzaldehyde. Retrieved from
